4-Benzoylpiperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzoylpiperidine hydrochloride and its derivatives involves several methods, including the microbiological transformation of nitrogen-containing heterocyclic compounds leading to hydroxy derivatives of 1-benzoylpiperidine with notable yields. This process is facilitated by cultures of fungi such as Aspergillus niger and Cunninghamella verticillata, which proceed regio- and stereospecifically to produce the derivatives (Parshikov et al., 1992). Moreover, the synthesis of novel piperidine derivatives, particularly focusing on anti-acetylcholinesterase activity, introduces modifications at the nitrogen atom of benzamide, which plays a significant role in enhancing activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of 4-Benzoylpiperidine hydrochloride derivatives is characterized by their distinct NMR spectral studies. For instance, the synthesis of 2,6-diarylpiperidin-4-one O-benzyloximes and their characterization through various spectral studies reveals significant insights into their molecular structure and conformation (Parthiban et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-Benzoylpiperidine hydrochloride demonstrate its reactivity and versatility. The compound's ability to undergo transformations, such as nucleophilic substitutions and coupling reactions, showcases its chemical properties and potential applications in synthesizing various derivatives (Duvey et al., 2001).
Physical Properties Analysis
The physical properties of 4-Benzoylpiperidine hydrochloride derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through various analytical techniques, including spectroscopy and crystallography, providing insights into the compound's utility and stability under various conditions.
Chemical Properties Analysis
The chemical properties of 4-Benzoylpiperidine hydrochloride, including its reactivity with other compounds, stability under different conditions, and functional group transformations, are key to its applications in medicinal chemistry and material science. Studies on its inhibitors and derivatives highlight the compound's potential in synthesizing biologically active molecules with specific functions (Wolin et al., 2004).
Scientific Research Applications
- It is useful in synthesizing 1,4-Diazabicyclo[2.2.2]octane hydrochloride (Mrachkovskaya & Yakhontov, 1976).
- It exhibits antidopaminergic activity, applicable in pharmacological research for treating apomorphine-induced stereotypies and amphetamine group toxicity (Cortizo et al., 1991).
- The compound is used in synthesizing racemic and optically active potential local anesthetics (Zalucky et al., 1965).
- It aids in the synthesis of protected 4-oxopipecolic acid and 4-oxolysine (Jackson et al., 1994).
- The compound increases the size of fast, excitatory synaptic responses and slows the rate of desensitization of glutamate receptors in the brain (Arai et al., 1996).
- It acts as a novel and selective reuptake inhibitor of the human dopamine transporter (hDAT) (Jones et al., 2023).
- As a potent inhibitor of the glycine transporter type-2 (GlyT-2) in COS7 cells, it has applications in neuroscience research (Wolin et al., 2004).
- Derivatives of 4-Benzoylpiperidine are used as GlyT1 inhibitors in drug discovery for schizophrenia (Liu et al., 2015).
- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine hydrochloride, a derivative, is a potent inhibitor of acetylcholinesterase and is being developed as an antidementia agent (Sugimoto et al., 1990).
- It serves as a novel 5-HT1A receptor-biased agonist with robust antidepressant-like activity (Sniecikowska et al., 2019).
- The compound has strong inhibitory activity against human and murine SCD-1 and demonstrated plasma triglyceride lowering effects in Zucker fatty rats (Uto et al., 2010).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
phenyl(piperidin-4-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKIFZJQXOUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369131 | |
Record name | 4-Benzoylpiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylpiperidine hydrochloride | |
CAS RN |
25519-80-6 | |
Record name | Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25519-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoylpiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzoylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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